2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine involves the inhibition of various enzymes and receptors that play a crucial role in the pathogenesis of diseases. For instance, it inhibits the activity of topoisomerase II, which is essential for DNA replication and repair, leading to the inhibition of cancer cell growth. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. It also reduces the production of inflammatory cytokines, leading to the reduction of inflammation. Moreover, it modulates the activity of neurotransmitters, leading to the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments are its potency and selectivity. It has been found to be potent against various diseases, and it exhibits selectivity towards the target enzymes and receptors. However, its limitations include its poor solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for the research on 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine. One direction is to improve its solubility and stability, which can enhance its efficacy in lab experiments. Another direction is to study its pharmacokinetics and pharmacodynamics, which can provide insights into its absorption, distribution, metabolism, and excretion. Moreover, further studies can be conducted to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has shown potential in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide insights into its therapeutic applications and contribute to the development of new drugs.
Scientific Research Applications
2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory activity by reducing the production of inflammatory cytokines. Moreover, it has shown promise in the treatment of neurological disorders by modulating the activity of neurotransmitters.
properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-15-20-17(14-18(21-15)24-9-5-8-19-24)22-10-12-23(13-11-22)27(25,26)16-6-3-2-4-7-16/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXIQQMEQYWKKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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